![molecular formula C6H12O5 B570579 L-[6-3H]-脱氧核糖 CAS No. 122760-10-5](/img/structure/B570579.png)

L-[6-3H]-脱氧核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

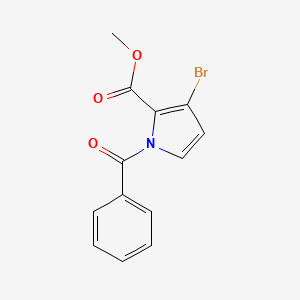

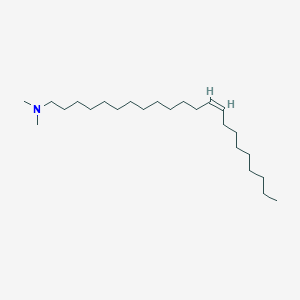

L-Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 . It is found on N-linked glycans on the mammalian, insect, and plant cell surface . L-Fucose finds application in cosmetics, pharmaceuticals, and dietary supplements. It is used in the determination of antigen in A and B blood group. It is also used in the selection-mediated leukocyte-endothelial adhesion and host-microbe interactions .

Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzyme Rd FucI exhibited higher enzymatic activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose was higher than that for the forward reaction of converting L-fucose to L-fuculose .Molecular Structure Analysis

Two structural features distinguish fucose from other six-carbon sugars present in mammals. These include the lack of a hydroxyl group on the carbon at the 6-position (C-6) and the L-configuration . It is equivalent to 6-deoxy-L-galactose .Chemical Reactions Analysis

Fucose-containing glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells, the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .Physical And Chemical Properties Analysis

L-Fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It frequently exists as a terminal modification of glycan structures .科学研究应用

生物合成和生理作用:L-脱氧核糖是细菌、植物和动物多糖或寡糖的组成部分,在不同的生物功能中发挥着重要作用。从鸟苷二磷酸 D-甘露糖中生物合成 L-脱氧核糖已被研究,提供了对其代谢途径的见解 (Ginsburg,1958)。L-脱氧核糖及其衍生物已在医学中显示出潜在的应用,例如在癌症治疗、抗炎治疗和化妆品中 (Vanhooren & Vandamme,1999)。

抗代谢物和细胞毒性作用:L-脱氧核糖衍生物已被合成作为潜在的抗代谢物。这些化合物,特别是磺酰酯、溴和碘衍生物,对白血病细胞表现出有效的生长抑制作用,表明它们在癌症治疗中的潜力 (May & Sartorelli,1979)。

哺乳动物中的脱氧核糖:在哺乳动物中,脱氧核糖被整合到 N-聚糖、O-聚糖和糖脂中,并在发育、免疫和癌症中发挥着至关重要的作用。GDP-脱氧核糖转运蛋白的突变会导致严重的发育和免疫缺陷,这突显了脱氧核糖在这些过程中的重要性。化学修饰的脱氧核糖类似物可用于改变脱氧核糖依赖性过程或作为理解它们的工具 (Schneider, Al-Shareffi, & Haltiwanger,2017)。

高尔基体和糖蛋白合成:关于 L-脱氧核糖整合到高尔基体大鼠肝脏和血清中糖蛋白的研究,提供了对糖蛋白合成中细胞过程和机制的见解 (Sturgess, Minaker, Mitranic, & Moscarello,1973)。

肿瘤发生中的脱氧核糖:α-L-脱氧核糖通常整合到人类糖蛋白和糖脂中,并在细胞识别、粘附信号通路和肿瘤进展等病理过程中发挥重要作用。岩藻糖基化寡糖配体介导细胞-细胞粘附,这在正常和病理过程中至关重要,尤其是肿瘤 (Listinsky, Siegal, & Listinsky,1998)。

化学和生物化学:Flowers (1981) 的章节讨论了脱氧核糖的化学、代谢和生物化学,阐明了它们可能的生物功能和医学应用。它强调了 L-脱氧核糖在抑制某些细胞在培养物中生长的重要性,以及它在糖缀合物合成中的作用 (Flowers,1981)。

胃肠道癌症中的脱氧核糖:在癌症和炎症中观察到岩藻糖基化寡糖的表达发生显着变化,岩藻糖基化在癌变和肿瘤进展中起着功能性作用。这篇综述强调了岩藻糖基化在胃肠道癌症中的生物学和医学意义 (Moriwaki & Miyoshi,2010)。

岩藻多糖结构和生物活性

: 岩藻多糖是一种含有大量 L-脱氧核糖的多糖,已显示出有趣的生物活性。对岩藻多糖结构和生物活性及其关系的研究,因其潜在的药物开发而引起了兴趣 (Li, Lu, Wei, & Zhao,2008)。

作用机制

In mammals, fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family . Alterations in the expression of fucosylated oligosaccharides have also been observed in several pathological processes, including cancer and atherosclerosis .

安全和危害

未来方向

Recent studies suggest that L-Fucose is one of the key metabolites in human–gut microbiome interactions . Modulating fucose metabolism could be key to controlling host–gut microbiome interactions . This could potentially lead to new treatments and preventions using genetically engineered probiotics that modulate fucose metabolism .

属性

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-IJCYHSTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

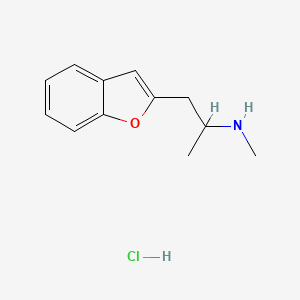

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)

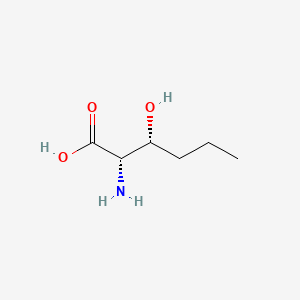

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)